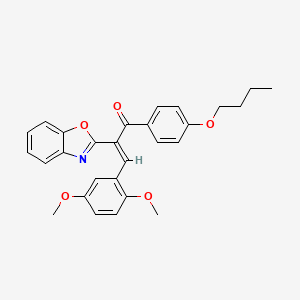

(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Descripción

The compound "(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one" is a chalcone derivative characterized by a propenone backbone (C=O-C=C) substituted with a 1,3-benzoxazole heterocycle, a 4-butoxyphenyl group, and a 2,5-dimethoxyphenyl moiety. Its structural uniqueness arises from the combination of electron-donating methoxy and butoxy groups and the electron-withdrawing benzoxazole ring. The (2E)-configuration is critical for maintaining planar conjugation across the α,β-unsaturated ketone system, which is often associated with UV-Vis absorption and reactivity in Michael addition reactions .

Propiedades

Fórmula molecular |

C28H27NO5 |

|---|---|

Peso molecular |

457.5 g/mol |

Nombre IUPAC |

(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C28H27NO5/c1-4-5-16-33-21-12-10-19(11-13-21)27(30)23(28-29-24-8-6-7-9-26(24)34-28)18-20-17-22(31-2)14-15-25(20)32-3/h6-15,17-18H,4-5,16H2,1-3H3/b23-18- |

Clave InChI |

SCJCRPMZAUETNK-NKFKGCMQSA-N |

SMILES isomérico |

CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |

SMILES canónico |

CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions may vary, but it generally requires refluxing the mixture for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.

Aplicaciones Científicas De Investigación

The compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of this compound depends on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but they often include interactions with proteins, nucleic acids, or other cellular components.

Comparación Con Compuestos Similares

Structural Analogues with Benzoxazole/Benzimidazole Moieties

a. (2E)-2-(1,3-Benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS 307953-14-6)

- Substituents : 4-Methylphenyl (electron-donating) and 4-tert-butylphenyl (bulky hydrophobic group).

- Key Differences: The absence of alkoxy groups (e.g., butoxy or methoxy) reduces polarity compared to the target compound.

- Molecular Weight : 395.50 g/mol (slightly lower than the target compound’s estimated ~450 g/mol).

b. 2-(1,3-Benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ZINC8437024)

- Substituents: Three methoxy groups on one phenyl ring and two on another.

- Key Differences: Higher methoxy substitution increases electron-donating capacity and may enhance solubility in polar solvents.

c. (2E)-3-[4-(1H-Benzimidazol-2-yl-methoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

- Substituents : Benzimidazole (basic nitrogen-rich heterocycle) and 4-methoxyphenyl.

- Key Differences : The benzimidazole moiety introduces hydrogen-bonding capability and basicity, contrasting with the neutral benzoxazole in the target compound. This could affect pharmacokinetic properties like membrane permeability .

Chalcone Derivatives with Varied Aromatic Substituents

a. (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

- Substituents : Bromophenyl (electron-withdrawing) and pyrazole (aromatic heterocycle).

- Pyrazole introduces additional nitrogen atoms, altering electronic properties .

b. (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Series

- Substituents : Hydroxyphenyl with varied substituents (e.g., trifluoromethyl, fluoro).

- Key Differences: The hydroxyl group enables hydrogen bonding and ionization at physiological pH, unlike the non-ionizable butoxy group in the target compound. Fluorine or trifluoromethyl groups introduce lipophilicity and metabolic stability .

Physicochemical and Electronic Properties

*LogP estimated via fragment-based methods (e.g., Crippen’s method).

Actividad Biológica

The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C26H25N2O4

- Molecular Weight : 441.49 g/mol

- SMILES Notation : CCCCCOc1ccc(cc1)C(=CC(=O)c2cc3c(nc4ccccc4o3c(c2)C(=CC=C)C(=O)C)cc(c(c3)C(=O)C)C)C

Biological Activity Overview

The biological activity of benzoxazole derivatives has been extensively studied, revealing a range of effects including cytotoxicity against cancer cells, antimicrobial properties, and potential as enzyme inhibitors.

Cytotoxicity

Research indicates that benzoxazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. Notably:

- Compounds related to benzoxazole have shown selective toxicity towards cancer cells while sparing normal cells in some studies. For instance, derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects with IC50 values ranging from micromolar to low millimolar concentrations .

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against various pathogens. Studies report:

- Moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing lower activity against Gram-negative strains like Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 μg/mL |

| Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | >128 μg/mL |

Enzyme Inhibition

Recent studies have indicated that benzoxazole derivatives may serve as inhibitors for specific enzymes involved in cancer progression. For example:

- The compound has been identified in screening assays for inhibition of JMJD3, a histone demethylase implicated in various cancers. The derivative demonstrated an IC50 value of approximately 1.22 μM .

Case Studies

Several case studies highlight the effectiveness of benzoxazole derivatives in clinical and preclinical settings:

- Study on Breast Cancer Cells :

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.